[(Z)-1,2-diphenylethenyl]sulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-1,2-diphenylethenyl]sulfonylbenzene is an organic compound with the molecular formula C20H16O2S. It is characterized by the presence of a sulfonyl group attached to a diphenylethenyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1,2-diphenylethenyl]sulfonylbenzene typically involves the reaction of diphenylethene with a sulfonylating agent. One common method is the reaction of diphenylethene with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1,2-diphenylethenyl]sulfonylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium amalgam, tributyltin hydride, and samarium(II) iodide are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Desulfonylated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
[(Z)-1,2-diphenylethenyl]sulfonylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-1,2-diphenylethenyl]sulfonylbenzene involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group is an electron-withdrawing group, which can influence the reactivity of the compound. In reductive desulfonylation, the sulfonyl group is cleaved, leading to the formation of a sulfinate anion and an organic radical . This radical can undergo further reactions to form various products.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A sulfonylating agent used in the synthesis of sulfonyl compounds.
Diphenylethene: A precursor in the synthesis of [(Z)-1,2-diphenylethenyl]sulfonylbenzene.
Sulfones: Compounds containing the sulfonyl group bonded to two carbon atoms.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both the diphenylethenyl and sulfonyl groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
53105-00-3 |
---|---|
Molecular Formula |
C20H16O2S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[(Z)-2-(benzenesulfonyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C20H16O2S/c21-23(22,19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H/b20-16- |
InChI Key |
KCOPDPJFQYVZBV-SILNSSARSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.